8-Cyclobutyl-8-oxooctanoic acid
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Description
8-Cyclobutyl-8-oxooctanoic acid is a chemical compound with the CAS Number: 898766-85-3 and a linear formula of C12H20O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H20O3/c13-11(10-6-5-7-10)8-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) . The molecular weight of the compound is 212.29 .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 212.29 and a linear formula of C12H20O3 .Scientific Research Applications
Evaluation of Medium Chain Fatty Acid Metabolism
8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a radiotracer related to 8-Cyclobutyl-8-oxooctanoic acid, was synthesized for evaluating medium chain fatty acid metabolism in the liver. This tracer is metabolized via beta-oxidation in the liver, suggesting its utility in studying fatty acid metabolism and liver function (Lee et al., 2004).
Role in Fungal Development and Host Interactions
A study on Aspergillus fumigatus indicated that dioxygenases similar to mammalian cyclooxygenases, which could involve compounds like this compound, play a role in fungal development and host interactions. This highlights the compound's relevance in the study of pathogen development (Dagenais et al., 2008).
Plant Metabolism Research
The synthesis of compounds related to this compound, such as 12-Oxophytodienoic acid and its derivatives, is important for understanding plant metabolism. These compounds are crucial in plant metabolic pathways and could be used in plant physiological studies (Crombie & Mistry, 1991).
Antiviral Research
Research into the synthesis of cyclobutyl nucleoside analogues, which may include this compound derivatives, has shown promise in antiviral activity. These studies contribute to the development of new antiviral drugs (Bisacchi et al., 1991).
Synthesis of Labelled Fatty Acids
Methyl 8-oxooctanoate, similar to this compound, has been used in the synthesis of labelled fatty acid methyl esters. This is significant for studying metabolic pathways involving fatty acids (Adlof, 1987).
Study of Cyclobutyl Drugs in Cancer Treatment
Cyclobutyl drugs, potentially including derivatives of this compound, have gained attention in cancer treatment due to their unique structural properties. This includes studies on their structure-activity relationships and therapeutic applications (Ren et al., 2022).
Antimycobacterial Activity Studies
Compounds like 1-(5-cyclobutyl-1,3-oxazol-2-yl) derivatives, related to this compound, have been investigated for their antimycobacterial activities. These studies are essential in developing treatments against drug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).
Properties
IUPAC Name |
8-cyclobutyl-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(10-6-5-7-10)8-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDQUOOAOYQHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645362 |
Source
|
Record name | 8-Cyclobutyl-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-85-3 |
Source
|
Record name | η-Oxocyclobutaneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyclobutyl-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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